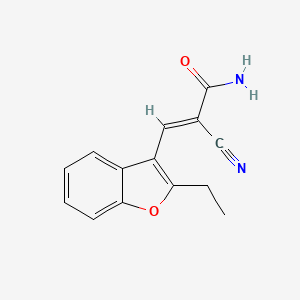
1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a hydroxyethyl group, and a naphthalenyloxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
-
Formation of the Benzyl(2-hydroxyethyl)amine Intermediate
Reaction: Benzylamine reacts with ethylene oxide.
Conditions: The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide.
-
Coupling with Naphthalen-1-yloxypropan-2-ol
Reaction: The intermediate is then coupled with naphthalen-1-yloxypropan-2-ol.
Conditions: This step typically requires a dehydrating agent like thionyl chloride or phosphorus oxychloride to facilitate the coupling reaction.
-
Formation of the Hydrochloride Salt
Reaction: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Conditions: This step is usually performed in an aqueous solution to ensure complete conversion to the hydrochloride form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Products: Oxidation can lead to the formation of corresponding ketones or aldehydes.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Products: Reduction can convert ketones or aldehydes back to alcohols.
-
Substitution
Reagents: Nucleophiles like sodium azide or potassium cyanide can be used.
Products: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Applications De Recherche Scientifique
1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Benzylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- 1-(Benzyl(2-hydroxyethyl)amino)-3-(phenyl)propan-2-ol hydrochloride
Uniqueness
1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-[benzyl(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3.ClH/c24-14-13-23(15-18-7-2-1-3-8-18)16-20(25)17-26-22-12-6-10-19-9-4-5-11-21(19)22;/h1-12,20,24-25H,13-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTUNUDOMVVKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2748499.png)

![N-(3,4-dimethoxyphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2748501.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2748503.png)
![3-(tert-butyl)-1-isopentyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748504.png)
![2-Chloro-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B2748506.png)




![2-{[(4-methylphenyl)amino]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2748515.png)
